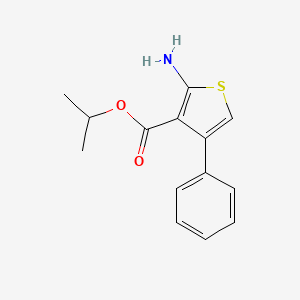

Isopropyl 2-amino-4-phenylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

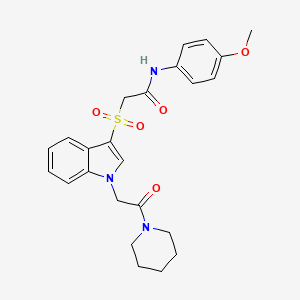

Isopropyl 2-amino-4-phenylthiophene-3-carboxylate is a chemical compound with the molecular formula C14H15NO2S and a molecular weight of 261.35 . It is used for proteomics research . Another variant of this compound, Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate, has a molecular weight of 303.43 .

Molecular Structure Analysis

The InChI code for Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is1S/C17H21NO2S/c1-10(2)12-5-7-13(8-6-12)14-9-21-16(18)15(14)17(19)20-11(3)4/h5-11H,18H2,1-4H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Isopropyl 2-amino-4-phenylthiophene-3-carboxylate has a molecular weight of 261.35 . The compound should be stored at room temperature . For the variant Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate, it has a molecular weight of 303.43 and should be stored at 28C .Scientific Research Applications

Organic Synthesis and Functional Materials

One area of application involves the functionalization of materials for environmental remediation. For example, graphene oxide has been functionalized with thiophene derivatives to enhance its sorption efficiencies for methylene blue and copper ions, illustrating the potential of such compounds in environmental cleanup efforts (Chen, Zhang, Yang, & Wang, 2016). This research demonstrates the utility of thiophene derivatives in modifying materials to improve their pollutant removal capabilities, highlighting the broad applicability of these compounds in environmental science.

Pharmaceutical Research

In the realm of pharmaceutical research, Isopropyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have been explored for their antimicrobial properties. The synthesis of novel 2-aminothiophene derivatives and evaluation of their antimicrobial activity reveal the potential of these compounds as antimicrobial agents (Prasad, Angothu, Latha, & Nagulu, 2017). Such research underscores the importance of thiophene derivatives in developing new pharmaceuticals with potential applications in combating microbial infections.

Drug Development and Synthesis

Moreover, the compound has been utilized in methodologies for synthesizing various heterocyclic structures, which are critical in drug development. For instance, the one-pot Gewald synthesis of 2-aminothiophenes from aryl alkyl ketones showcases the compound's role in generating pharmacologically relevant heterocycles (Tormyshev, Trukhin, Rogozhnikova, Mikhalina, Troitskaya, & Flinn, 2006). This research indicates the versatility of Isopropyl 2-amino-4-phenylthiophene-3-carboxylate in synthesizing complex molecules for pharmaceutical applications.

Material Science and Catalysis

The applications extend into material science, where thiophene-based compounds have been investigated for their potential in catalysis and material modification. Studies on the assembly of fully substituted 2,5-dihydrothiophenes via a novel sequential multicomponent reaction highlight the compound's utility in synthesizing materials with potential electronic and catalytic properties (Mari, Verboni, Crescentini, Favi, Santeusanio, & Mantellini, 2018). This research exemplifies the role of thiophene derivatives in advancing material science through the synthesis of novel compounds with unique properties.

Safety and Hazards

properties

IUPAC Name |

propan-2-yl 2-amino-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-9(2)17-14(16)12-11(8-18-13(12)15)10-6-4-3-5-7-10/h3-9H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTXADKTKIRQHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-amino-4-phenylthiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

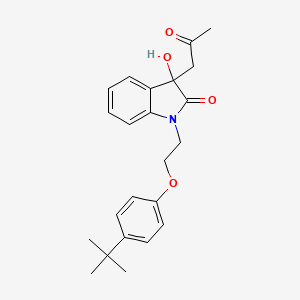

![3-methyl-2-oxo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2938682.png)

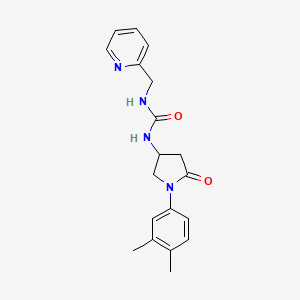

![1-(4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2938685.png)

![4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate](/img/structure/B2938687.png)

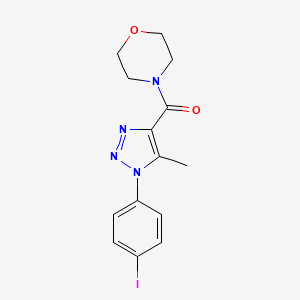

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2938704.png)